![molecular formula C16H18N2O3S B5659394 [(3aS*,9bS*)-7-methoxy-2-(1,3-thiazol-2-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5659394.png)
[(3aS*,9bS*)-7-methoxy-2-(1,3-thiazol-2-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol
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Overview
Description
Research on complex organic molecules like "[(3aS*,9bS*)-7-methoxy-2-(1,3-thiazol-2-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol" often focuses on understanding their synthesis, structure, and potential applications in various fields, such as medicinal chemistry. These molecules are characterized by their intricate structures, which can include multiple rings, functional groups, and stereocenters, contributing to their diverse chemical and physical properties.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step organic reactions, including functional group transformations, ring-closures, and stereoselective synthesis. For example, the synthesis of heterocyclic compounds like pyrrolo[1,2-a]indoles involves photo-oxygenation and ring-closure reactions to form the desired complex structures (Kametani et al., 1978).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often determined using techniques like X-ray crystallography, NMR spectroscopy, and theoretical calculations (DFT). These analyses reveal details about bond lengths, angles, and the overall three-dimensional conformation of the molecule, which are crucial for understanding its reactivity and properties (Gumus et al., 2018).
Chemical Reactions and Properties
Complex organic molecules can participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on their functional groups. The reactivity can be influenced by the molecule's structure, with certain conformations favoring specific reactions (Nedolya et al., 2018).
Physical Properties Analysis
The physical properties of organic molecules, such as melting point, boiling point, solubility, and crystal structure, are closely related to their molecular structure. These properties are essential for predicting the compound's behavior in different environments and its suitability for various applications (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties of complex organic molecules, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are determined by their functional groups and molecular structure. Understanding these properties is crucial for the development of new compounds with desired biological or chemical activities (Torosyan et al., 2018).
properties
IUPAC Name |
[(3aS,9bS)-7-methoxy-2-(1,3-thiazol-2-yl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-11-2-3-12-13-7-18(15-17-4-5-22-15)8-16(13,9-19)10-21-14(12)6-11/h2-6,13,19H,7-10H2,1H3/t13-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAYVZUYNJGSTA-CZUORRHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CN(CC3(CO2)CO)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3CN(C[C@]3(CO2)CO)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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